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molecular formula C13H18ClN B8426919 N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine CAS No. 1476113-93-5

N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine

Cat. No. B8426919
M. Wt: 223.74 g/mol
InChI Key: NPQICEFTXKYSPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440908B2

Procedure details

Cyclopropylamine (3.26 g, 0.057 mol) was added to a solution of 5-chloro-2-isopropylbenzaldehyde (II) (10 g, 0.054 mol, 99.3 GC % by area) in methanol (100 ml) and the mixture was stirred at room temperature for 1 hour. Platinum on activated carbon (0.2 g, 5% Pt, dry) was subsequently added, the reaction vessel was flushed with nitrogen and pressurized to 6 bar with hydrogen at a maximum of 25° C. for 8 hours. The contents of the autoclave were filtered through Celite, washed with methanol and the solvent was distilled off under reduced pressure. N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine (9.8 g, 96.8 GC-% by area, 78.0% of theory) was obtained as a light-yellow oil.
Quantity
3.26 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:4])[CH2:3][CH2:2]1.[Cl:5][C:6]1[CH:7]=[CH:8][C:9]([CH:14]([CH3:16])[CH3:15])=[C:10]([CH:13]=1)[CH:11]=O>CO.[Pt]>[Cl:5][C:6]1[CH:7]=[CH:8][C:9]([CH:14]([CH3:16])[CH3:15])=[C:10]([CH:13]=1)[CH2:11][NH:4][CH:1]1[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
3.26 g
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=CC(=C(C=O)C1)C(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pt]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction vessel was flushed with nitrogen
WAIT
Type
WAIT
Details
pressurized to 6 bar with hydrogen at a maximum of 25° C. for 8 hours
Duration
8 h
FILTRATION
Type
FILTRATION
Details
The contents of the autoclave were filtered through Celite
WASH
Type
WASH
Details
washed with methanol
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=CC(=C(CNC2CC2)C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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